4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-ethoxy-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-6-28-20-13-19(21-16(4)22-20)23-7-9-24(10-8-23)29(25,26)18-12-14(2)17(27-5)11-15(18)3/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBSUQMXDSAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C20H28N4O4S
- Molecular Weight : 420.53 g/mol
- IUPAC Name : 4-ethoxy-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antinociceptive Effects
Research indicates that compounds with structural similarities exhibit significant antinociceptive properties. For instance, a related compound, LF22-0542, demonstrated a high affinity for B1 receptors and significant antinociceptive actions in multiple pain models, suggesting that similar mechanisms may be applicable to this compound .
The proposed mechanism involves the modulation of pain pathways through receptor antagonism. The compound may act as a selective antagonist for specific G-protein-coupled receptors (GPCRs), which are crucial in the transmission of pain signals. Further investigation into its binding affinity and selectivity profile is essential to elucidate its precise mechanism.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications:
- Study on Pain Models : In rodent models, compounds similar to this compound displayed significant reductions in pain responses to acetic acid and formalin-induced nociception. These findings suggest that the compound may also exhibit similar antinociceptive effects .
- Selectivity Profile : A comparative analysis of receptor binding indicated that compounds with sulfonamide groups often demonstrate selective binding to B1 receptors over B2 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activity .
- Inflammatory Pain Models : In models of inflammatory pain, related compounds have shown efficacy in reversing thermal hypersensitivity and alleviating pain associated with carrageenan-induced inflammation. This suggests a potential therapeutic role for this compound in treating inflammatory pain conditions .
Scientific Research Applications
Pharmacological Applications
1.1 Antinociceptive Activity
Research indicates that 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine exhibits significant antinociceptive effects. Studies have shown its potential as a therapeutic agent for pain management, particularly in models of inflammatory pain. The compound's mechanism of action may involve modulation of pain pathways through interaction with specific receptors involved in nociception .
1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The sulfonamide moiety in its structure is believed to contribute to its cytotoxic effects, making it a candidate for further investigation in cancer therapeutics.
Medicinal Chemistry
2.1 Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies. Researchers are investigating how modifications to the piperazine and pyrimidine rings affect biological activity and selectivity for various targets. This information is crucial for the design of more potent derivatives with improved pharmacokinetic profiles.
2.2 Synthesis and Derivatives
The synthesis of this compound has been optimized to yield high purity and yield, facilitating its use in further research. Derivatives of this compound are being explored for enhanced activity against specific biological targets, including those involved in neurodegenerative diseases and metabolic disorders.
Table 1: Summary of Key Studies on this compound
Q & A
Q. What are the recommended synthetic pathways for 4-Ethoxy-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation. For example, piperazine derivatives can be sulfonylated using 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under reflux in dichloromethane with a base (e.g., triethylamine) . Optimization includes:
- Catalyst Screening : Sodium methoxide in methanol improves nucleophilic substitution efficiency .
- Temperature Control : Reflux conditions (60–80°C) enhance reaction kinetics while avoiding decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates.
Table 1 : Yield comparison under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Et₃N | 25 | 62 |
| THF | NaOMe | 60 | 78 |
| DMF | K₂CO₃ | 80 | 71 |
Q. How is the structural characterization of this compound performed, particularly for confirming sulfonyl-piperazine linkages?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : ¹H NMR detects sulfonyl group protons (δ 7.2–7.8 ppm for aromatic sulfonyl) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., S–N bond length ~1.62 Å) and confirms sulfonamide geometry. Puckering analysis (Cremer-Pople parameters) quantifies piperazine ring conformation .
- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ .
Q. What in vitro pharmacological screening strategies are applicable for assessing its bioactivity?
- Methodological Answer : Focus on pyrimidine derivatives' known targets (e.g., kinase inhibition, antimicrobial activity):
- Enzyme Assays : Use fluorogenic substrates for real-time monitoring of enzymatic inhibition (e.g., HIV-1 protease) .
- Cell-Based Assays : Evaluate cytotoxicity via MTT assays (IC₅₀ values) against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods predict binding affinities and resolve contradictions in biological activity data?
- Methodological Answer : Address discrepancies (e.g., variable IC₅₀ across assays) via:
- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., with EGFR kinase PDB:1M17). Compare pose stability and binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- MD Simulations (GROMACS) : Assess conformational dynamics over 100 ns; RMSD > 2 Å indicates unstable binding .
- SAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends using CoMFA/CoMSIA .
Q. What strategies are effective for analyzing crystal packing interactions and their impact on solubility?
- Methodological Answer : Use crystallographic data (e.g., CCDC entries) to identify intermolecular forces:
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodological Answer : Leverage analytical workflows:
- LC-MS/MS : Detect trace impurities (e.g., des-ethoxy derivatives) with MRM transitions.
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing side reactions .
Q. What mechanistic insights can be gained from studying its reactivity under varying electrochemical conditions?
- Methodological Answer : Use cyclic voltammetry (CV) and DFT calculations:
- CV Parameters : Oxidation peaks at +0.5–1.2 V (vs. Ag/AgCl) indicate sulfonamide redox activity.
- *DFT (B3LYP/6-31G)**: Calculate HOMO-LUMO gaps; lower gaps (<4 eV) suggest higher reactivity .
Data Contradiction Analysis
Q. How to address conflicting reports on its antimicrobial efficacy across studies?
- Methodological Answer : Systematically evaluate variables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
